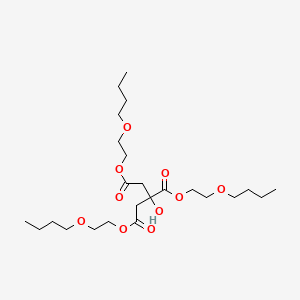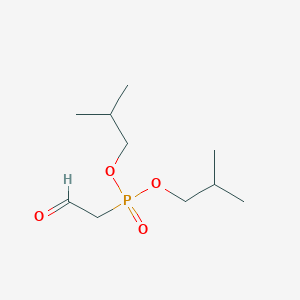
Bis(2-methylpropyl) (2-oxoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl) (2-oxoethyl)phosphonate: is an organophosphorus compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonate group, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylpropyl) (2-oxoethyl)phosphonate typically involves the reaction of phosphorus oxychloride with 2-methylpropanol and 2-oxoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-methylpropanol and 2-oxoethanol.
Catalysis: A catalyst, such as a Lewis acid, is introduced to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at a specific temperature, typically between 15-25°C, for a few hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-methylpropyl) (2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl) (2-oxoethyl)phosphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers, adhesives, and coatings
Wirkmechanismus
The mechanism of action of Bis(2-methylpropyl) (2-oxoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property makes it valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-methylpropyl) octylphosphonate
- (2-methoxy-2-oxoethyl)phosphonic acid
- (2-ethoxy-2-oxoethyl)phosphonic acid
Comparison: Bis(2-methylpropyl) (2-oxoethyl)phosphonate is unique due to its specific alkyl and oxoethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63620-95-1 |
|---|---|
Molekularformel |
C10H21O4P |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
2-[bis(2-methylpropoxy)phosphoryl]acetaldehyde |
InChI |
InChI=1S/C10H21O4P/c1-9(2)7-13-15(12,6-5-11)14-8-10(3)4/h5,9-10H,6-8H2,1-4H3 |
InChI-Schlüssel |
POPDXLYCGWQSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(CC=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


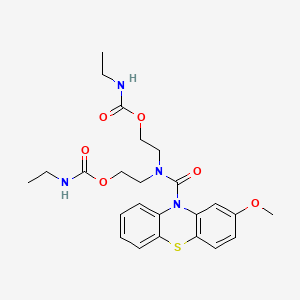
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
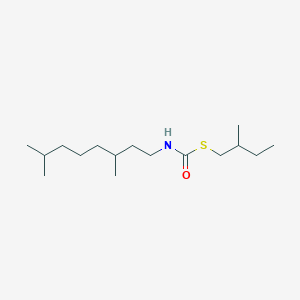
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
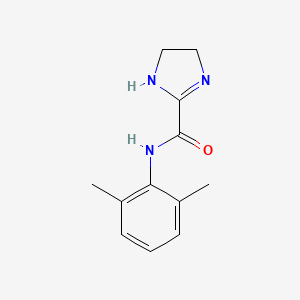

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
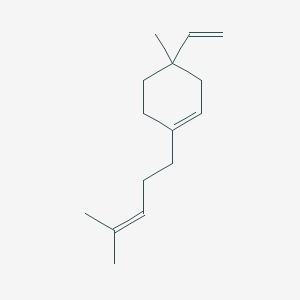
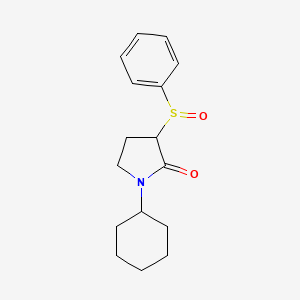
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
